An In-depth Technical Guide to Thiophosphonic Acids: IUPAC Nomenclature, CAS Numbers, and Scientific Applications
An In-depth Technical Guide to Thiophosphonic Acids: IUPAC Nomenclature, CAS Numbers, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiophosphonic acids and their derivatives. It details the systematic IUPAC nomenclature, associated CAS numbers, and delves into their synthesis, physicochemical properties, and significant roles in various biological pathways, particularly as enzyme inhibitors. This document is designed to be an essential resource for professionals in the fields of chemistry, pharmacology, and drug development.
IUPAC Nomenclature and CAS Numbers of Thiophosphonic Acids and Their Derivatives
The systematic naming of thiophosphonic acids and their derivatives follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent compound, thiophosphonic acid, can exist in two tautomeric forms. The IUPAC name for the parent acid is hydroxy(oxo)(sulfanyl)phosphanium [], and its Chemical Abstracts Service (CAS) number is 19028-32-1 [].
Derivatives are named by specifying the substituents on the phosphorus, oxygen, and sulfur atoms.
Esters of Thiophosphonic Acid
Esters are named by specifying the alkyl or aryl groups attached to the oxygen atoms, followed by the name of the parent acid.
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O-Alkyl/Aryl Alkylphosphonothioic Acids : These are named by indicating the O-substituent and the P-substituent. For example, O-ethyl methylphosphonothioic acid.
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Diesters : For diesters, the substituents on the oxygen atoms are listed alphabetically. For instance, O,O'-diethyl methylphosphonothioate.
Amides of Thiophosphonic Acid
Amides are named by replacing the "-oic acid" suffix with "-amide". Substituents on the nitrogen atom are designated with the locant N.
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Primary Amides : For example, P-methylphosphonothioic amide.
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Substituted Amides : For instance, N,P-dimethylphosphonothioic amide.
Halides of Thiophosphonic Acid
Acid halides are named by replacing the "-ic acid" suffix with "-oyl halide".
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Dihalides : For example, methylphosphonothioic dichloride.
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Ester Halides : For instance, O-ethyl methylphosphonochloridothioate.
Table of Representative Thiophosphonic Acid Derivatives
| Compound Name (IUPAC) | CAS Number | Molecular Formula |
| Thiophosphonic acid | 19028-32-1[] | H₃O₂PS |
| Thiophosphonic acid dimethyl ester | 5930-72-3[2] | C₂H₇O₂PS |
| O,O'-diethyl methylphosphonothioate | C₅H₁₃O₂PS | |
| Thiophosphoric acid O,O'-diethyl ester S-(2-oxo-[3][4][5]oxadiazol-3-ylmethyl) ester | 1739-69-1[4] | C₇H₁₃N₂O₅PS |
| Thiophosphoric acid O-methyl ester O',O''-bis-(3-methyl-4-nitro-phenyl) ester | 4901-42-2 | C₁₅H₁₅N₂O₇PS |
| Thiophosphoric acid O,O-di-sec-butyl ester potassium salt | 10533-39-8[6] | C₈H₁₈KO₃PS |
| Thiophosphoric acid dec-9-enyl ester | C₁₀H₂₁O₃PS | |
| Thiophosphoric acid decyl ester | 849721-54-6[7] | C₁₀H₂₃O₃PS |
| Thiophosphoric acid tetradecyl ester | C₁₄H₃₁O₃PS |
Experimental Protocols
This section details common experimental procedures for the synthesis and characterization of thiophosphonic acid derivatives.
Synthesis of Thiophosphonic Acid Dihalides
A common method for the preparation of alkyl or aryl phosphonothioic dihalides involves the reaction of an alkyl or aryl halide with a phosphorus trihalide in the presence of phosphorus decasulfide (P₄S₁₀) and elemental phosphorus.
Example Protocol: Synthesis of Methylphosphonothioic Dichloride
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A high-pressure autoclave is charged with methyl chloride, phosphorus trichloride, phosphorus decasulfide, and red phosphorus.
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The reactor is sealed and heated to a temperature between 200 °C and 250 °C.
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The reaction is maintained at this temperature under autogenous pressure for several hours.
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After cooling, the reaction mixture is carefully vented, and the product is isolated by fractional distillation.
Synthesis of Thiophosphonic Acid Esters
Thiophosphonic acid esters can be synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. To introduce the sulfur atom, a subsequent thionation step is required, often using Lawesson's reagent or phosphorus pentasulfide.
Example Protocol: Synthesis of O,O-Diethyl Methylphosphonothioate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite.
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Slowly add methyl iodide to the flask. An exothermic reaction will occur.
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After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to complete the formation of diethyl methylphosphonate.
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Cool the reaction mixture and then add Lawesson's reagent.
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Heat the mixture to reflux in a suitable solvent (e.g., toluene) until the reaction is complete (monitored by TLC or GC-MS).
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After cooling, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Synthesis of Thiophosphonic Acid Amides
Thiophosphonic acid amides can be prepared by reacting a thiophosphonic dihalide with a primary or secondary amine.
Example Protocol: Synthesis of N,P-Dimethylphosphonothioic amide
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In a three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve methylamine in an inert solvent like diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of methylphosphonothioic dichloride in diethyl ether to the cooled amine solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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The resulting precipitate (methylamine hydrochloride) is removed by filtration.
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The filtrate is concentrated under reduced pressure, and the crude amide is purified by recrystallization or column chromatography.
Physicochemical and Biological Properties
This section presents key physicochemical data for a selection of thiophosphonic acid derivatives and discusses their biological activities.
Physicochemical Data
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Thiophosphonic acid dimethyl ester | 126.12[2] | 59 @ 16 mmHg[2] | 1.185 @ 25 °C[2] | - |
| O,O'-diethyl methylphosphonothioate | 168.19 | ~200 | ~1.08 | ~1.47 |
| Thiophosphoric acid decyl ester | 254.33[7] | - | - | - |
| Thiophosphoric acid tetradecyl ester | 310.44[8] | - | - | - |
Biological Activity: Enzyme Inhibition
Thiophosphonic acid derivatives are well-known for their ability to inhibit various enzymes, most notably cholinesterases. This inhibitory activity forms the basis of their application as pesticides and nerve agents, but also provides a foundation for the development of therapeutic agents.
Organothiophosphorus compounds, including derivatives of thiophosphonic acid, are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition is typically irreversible and occurs through the phosphorylation of a serine residue in the active site of the enzyme.
The general mechanism of cholinesterase inhibition involves the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of the thiophosphonate, leading to the formation of a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.
Kinetic Data for Cholinesterase Inhibition
The inhibitory potency of these compounds is often quantified by the inhibition constant (Kᵢ) and the second-order rate constant (kᵢ).
| Inhibitor | Enzyme | Kᵢ (µM) | kᵢ (min⁻¹) | IC₅₀ (µM) |
| S-DEPP | human AChE | ~8 | ~0.10 | low µM |
| S-DEPP | equine BChE | ~8 | ~0.10 | low µM |
| R,S-DEPP | eel AChE | - | - | 150 |
DEPP: O,S-diethylphenylphosphonothioate
Signaling Pathways and Logical Relationships
The biological effects of thiophosphonic acids are primarily mediated through their interaction with key enzymes in cellular signaling pathways.
Cholinesterase Inhibition Pathway
The inhibition of acetylcholinesterase by thiophosphonates disrupts the normal signaling at cholinergic synapses. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of postsynaptic receptors.
Caption: Mechanism of acetylcholinesterase inhibition by thiophosphonic acid derivatives.
Experimental Workflow for Enzyme Inhibition Assay
A typical workflow for assessing the enzyme inhibitory activity of thiophosphonic acid derivatives involves several key steps, from compound synthesis to data analysis.
Caption: General experimental workflow for evaluating enzyme inhibition by thiophosphonates.
References
- 2. Thiophosphonic acid dimethyl ester|lookchem [lookchem.com]
- 3. US3803226A - Process for preparing alkyl or aryl phosphonothioic dihalides - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. THIOPHOSPHORIC ACID O,O-DI-SEC-BUTYL ESTER POTASSIUM SALT AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thiophosphoric Acid Decyl Ester | C10H23O3PS | CID 11242245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiophosphoric acid tetradecyl ester | C14H31O3PS | CID 11312936 - PubChem [pubchem.ncbi.nlm.nih.gov]
